molecular formula C19H17F3N2O4S B6313782 Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate CAS No. 107651-38-7

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate

Cat. No.: B6313782
CAS No.: 107651-38-7
M. Wt: 426.4 g/mol
InChI Key: AANHQEIRDOHURI-SFHVURJKSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, an indole moiety, and a phenylsulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, sulfonylation, and esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the indole moiety may interact with specific amino acid residues in the active site. The phenylsulfonyl group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)alaninate: Lacks the phenylsulfonyl group, which may affect its biological activity and solubility.

    Methyl 3,3,3-trifluoro-2-(1H-indol-3-YL)-N-(phenylsulfonyl)alaninate: Lacks the methyl group on the indole moiety, which may influence its binding affinity and specificity.

Uniqueness

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-YL)-N-(phenylsulfonyl)alaninate is unique due to the presence of all three functional groups (trifluoromethyl, indole, and phenylsulfonyl) in its structure. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2S)-2-(benzenesulfonamido)-3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-12-16(14-10-6-7-11-15(14)23-12)18(17(25)28-2,19(20,21)22)24-29(26,27)13-8-4-3-5-9-13/h3-11,23-24H,1-2H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANHQEIRDOHURI-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)[C@](C(=O)OC)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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